Isobutylene-13C4
Overview
Description
Isobutylene-13C4, also known as 2-Methylpropene-13C4, is a hydrocarbon with the chemical formula (CH3)2C=CH2 . It is a four-carbon branched alkene (olefin), one of the four isomers of butylene .
Synthesis Analysis
Isobutylene is typically obtained by dehydrating tertiary butyl alcohol (TBA) or catalytic dehydrogenation of isobutane . It can also be produced in high purities by “back-cracking” MTBE or ETBE at high temperatures and then separating the isobutylene by distillation from methanol . Recent research has focused on the catalytic chain transfer polymerization (CCTP) of isobutylene .
Molecular Structure Analysis
The molecular structure of this compound consists of a central carbon atom bonded to three other carbon atoms, forming a branched structure . The relative stability of more-substituted cations dictates that the positive charge is found at a tertiary position .
Chemical Reactions Analysis
Isobutylene undergoes various chemical reactions. For instance, it can be alkylated with butane to produce isooctane or dimerized to diisobutylene (DIB) and then hydrogenated to make isooctane . It is also used in the production of methacrolein . In addition, it undergoes polymerization to produce butyl rubber (polyisobutylene or PIB) .
Physical and Chemical Properties Analysis
Isobutylene is a colorless gas at ambient temperatures, with a sweet, characteristic odor . It has a boiling point of -6.9°C and a melting point of -140°C .
Mechanism of Action
Safety and Hazards
Isobutylene is highly flammable and forms explosive mixtures with air . It can cause CNS (central nervous system) depression and is considered as a simple asphyxiant at elevated concentrations . Direct contact with (or ingestion of) liquid isobutylene may result in tissue freezing and/or severe cold burns similar to frostbite .
Future Directions
The bio-production of gaseous alkenes like isobutylene is being explored as a more economical and environmentally friendly approach than petroleum-based systems . There is also ongoing research into improving the efficiency of olefin polymerization reactions and developing better catalysts for desired products .
Properties
IUPAC Name |
2-(113C)methyl(1,2,3-13C3)prop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i1+1,2+1,3+1,4+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUBCCKSQIDNK-JCDJMFQYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=[13CH2])[13CH3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475344 | |
Record name | Isobutylene-13C4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.077 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705948-00-1 | |
Record name | Isobutylene-13C4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 705948-00-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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